Cas no 790271-20-4 (1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide)

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is a heterocyclic sulfonamide derivative with a benzodiazole core structure. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to the presence of both sulfonamide and sulfanyl functional groups, which contribute to its reactivity and binding properties. The methyl substitution at the 1-position enhances stability, while the sulfanyl group at the 2-position offers opportunities for further functionalization. Its structural features make it a candidate for studying enzyme inhibition or as an intermediate in the development of pharmacologically active molecules. The compound's well-defined molecular architecture allows for precise modifications in targeted research applications.
1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide structure
790271-20-4 structure
Product Name:1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
CAS No:790271-20-4
MF:C8H9N3O2S2
MW:243.305958509445
CID:3107520
PubChem ID:4868366
Update Time:2025-05-20

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-mercapto-1-methyl-1H-benzimidazole-5-sulfonamide
    • Z57032553
    • QGB27120
    • MFCD06357888
    • CS-0222034
    • 1-methyl-2-sulfanylidene-3H-benzimidazole-5-sulfonamide
    • G19665
    • 1-methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
    • SR-01000058760-1
    • 2,3-Dihydro-1-methyl-2-thioxo-1H-benzimidazole-5-sulfonamide
    • AKOS008967761
    • EN300-11008
    • SR-01000058760
    • DTXSID801183940
    • 790271-20-4
    • HMS1719H13
    • 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
    • Inchi: 1S/C8H9N3O2S2/c1-11-7-3-2-5(15(9,12)13)4-6(7)10-8(11)14/h2-4H,1H3,(H,10,14)(H2,9,12,13)
    • InChI Key: DERBQFJCXQRUTC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC2=C(C=1)NC(N2C)=S)(N)(=O)=O

Computed Properties

  • Exact Mass: 243.01361889Da
  • Monoisotopic Mass: 243.01361889Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 376
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 116Ų

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide Pricemore >>

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1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:790271-20-4)1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
Order Number:A1234822
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Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:56
Price ($):295/775/1129
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Additional information on 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide

Recent Advances in the Study of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS: 790271-20-4): A Comprehensive Research Brief

1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS: 790271-20-4) is a benzothiazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its pharmacological properties, including its role as a carbonic anhydrase inhibitor, its antimicrobial activity, and its potential use in cancer therapy. This research brief aims to provide an up-to-date overview of the latest findings related to this compound, highlighting its molecular mechanisms, biological activities, and future research directions.

One of the most notable aspects of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide is its inhibitory effect on carbonic anhydrases (CAs), a family of enzymes that play critical roles in physiological processes such as pH regulation, CO2 transport, and electrolyte secretion. Recent in vitro studies have demonstrated that this compound exhibits selective inhibition against specific CA isoforms, particularly CA IX and CA XII, which are overexpressed in hypoxic tumor environments. This selectivity makes it a promising candidate for the development of targeted anticancer therapies, as inhibiting these isoforms can disrupt tumor cell survival and proliferation.

In addition to its anticancer potential, 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide has shown significant antimicrobial activity. A 2023 study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The study attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis and disrupt essential metabolic pathways. These findings suggest its potential as a lead compound for the development of novel antibiotics.

Further research has explored the structural modifications of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide to enhance its pharmacological properties. For instance, a recent study investigated the introduction of various substituents at the sulfonamide moiety, leading to derivatives with improved solubility and bioavailability. Molecular docking simulations and pharmacokinetic studies have provided insights into the structure-activity relationships (SAR) of these derivatives, paving the way for the design of more effective drug candidates.

Despite these promising findings, challenges remain in the clinical translation of 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide. Issues such as off-target effects, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's unique chemical structure and multifaceted biological activities make it a valuable subject for ongoing research in the fields of oncology, infectious diseases, and enzyme inhibition.

In conclusion, 1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide (CAS: 790271-20-4) represents a versatile scaffold with significant therapeutic potential. Recent studies have elucidated its mechanisms of action, highlighted its diverse biological activities, and proposed strategies for structural optimization. As research progresses, this compound may emerge as a key player in the development of next-generation therapeutics for cancer and bacterial infections.

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Amadis Chemical Company Limited
(CAS:790271-20-4)1-Methyl-2-sulfanyl-1H-1,3-benzodiazole-5-sulfonamide
A1234822
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):295/775/1129
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